4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide
Description
4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a nitro group, an imidazole ring, and a thiazole ring, making it a significant molecule in various chemical and biological research fields .
Properties
IUPAC Name |
6-(4-methylphenyl)sulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c1-8-2-4-9(5-3-8)19-10-11(15(16)17)14-6-7-18-12(14)13-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFDICCHPXKQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and nitroimidazole derivatives under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds related to the imidazo[2,1-b][1,3]thiazole scaffold. For instance, research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers.
Case Studies
- In Vitro Studies : A study demonstrated that compounds containing the imidazo[2,1-b][1,3]thiazole structure exhibited significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- In Vivo Studies : Animal models have shown that these compounds can reduce tumor sizes significantly when administered at certain dosages, indicating their potential for further development as anticancer agents .
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Efficacy Against Bacteria
Research has shown that 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide exhibits broad-spectrum antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.20 µg/mL |
| Escherichia coli | 50 µM |
| Streptococcus pyogenes | 0.097 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antibiotics to combat resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components. The imidazole and thiazole rings may also contribute to its binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl imidazo[2,1-b][1,3]thiazole: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitroimidazo[2,1-b][1,3]thiazole: Similar structure but without the 4-methylphenyl group, affecting its reactivity and applications.
Uniqueness
4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the 4-methylphenyl group enhances its potential as a versatile compound in various research fields .
Biological Activity
4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C13H12N2OS
- Molecular Weight : 244.31 g/mol
- CAS Number : 343376-28-3
- Structure : The compound features a thiazole ring fused with an imidazole structure, which is known for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains. Its nitro group is crucial for the generation of reactive nitrogen species (RNS), which can lead to bacterial cell death.
- Antiparasitic Effects : Similar compounds have been noted for their efficacy against protozoan parasites, making this compound a candidate for further investigation in treating diseases like leishmaniasis and Chagas disease.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis.
Biological Activity Data
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 12.5 | |
| Antibacterial | S. aureus | 10.0 | |
| Antiparasitic | Leishmania donovani | 15.0 | |
| Cytotoxicity | HeLa cells | 8.0 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with an IC50 value lower than many standard antibiotics.
Case Study 2: Antiparasitic Activity
In vitro tests against Leishmania donovani showed that this compound could inhibit parasite growth effectively. The study suggested that the mechanism might involve oxidative stress induction within the parasite cells, leading to cell death.
Case Study 3: Cancer Cell Lines
Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of this compound on HeLa cells. The findings indicated that it induced apoptosis through the mitochondrial pathway, suggesting potential use in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
